1,2-Bis(4-nitrobenzoyl)hydrazine
Overview
Description
1,2-Bis(4-nitrobenzoyl)hydrazine is an organic compound with the molecular formula C14H10N4O6 It is characterized by the presence of two 4-nitrobenzoyl groups attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-nitrobenzoyl)hydrazine can be synthesized through the reaction of 4-nitrobenzoyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane. The process involves the following steps:
- Dissolve 4-nitrobenzoyl chloride in an organic solvent.
- Add hydrazine hydrate dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Filter the resulting precipitate and wash it with cold solvent to obtain the pure product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-nitrobenzoyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The compound can form hydrazones or azines through condensation reactions with carbonyl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), organic solvent.
Condensation: Aldehydes or ketones, acidic or basic catalyst, organic solvent.
Major Products Formed
Reduction: 1,2-Bis(4-aminobenzoyl)hydrazine.
Substitution: Various substituted hydrazine derivatives.
Condensation: Hydrazones or azines depending on the carbonyl compound used.
Scientific Research Applications
1,2-Bis(4-nitrobenzoyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1,2-Bis(4-nitrobenzoyl)hydrazine involves its interaction with molecular targets through its functional groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-aminobenzoyl)hydrazine: Similar structure but with amino groups instead of nitro groups.
4-Nitrobenzohydrazide: Contains a single 4-nitrobenzoyl group attached to a hydrazine moiety.
4-Nitrobenzoyl chloride: Precursor used in the synthesis of 1,2-Bis(4-nitrobenzoyl)hydrazine
Uniqueness
This compound is unique due to the presence of two nitrobenzoyl groups, which impart distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
4-nitro-N'-(4-nitrobenzoyl)benzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c19-13(9-1-5-11(6-2-9)17(21)22)15-16-14(20)10-3-7-12(8-4-10)18(23)24/h1-8H,(H,15,19)(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWCBXOCFSQNHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196015 | |
Record name | 1,2-Bis(4-nitrobenzoyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4402-22-6 | |
Record name | 1,2-Bis(4-nitrobenzoyl)hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004402226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC42950 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(4-nitrobenzoyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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